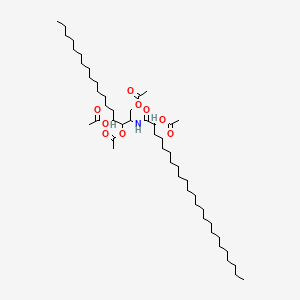

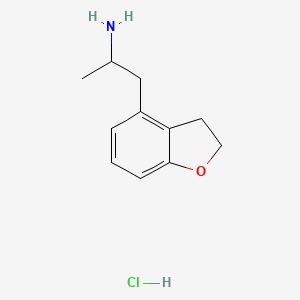

![molecular formula C9H8N2O3S B592715 1-Acétyl-1H-thieno[3,2-c]pyrazole-5-carboxylate de méthyle CAS No. 9041-37-6](/img/structure/B592715.png)

1-Acétyl-1H-thieno[3,2-c]pyrazole-5-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C₉H₈N₂O₃S. It is part of the thienopyrazole family, which is known for its diverse biological activities. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring, making it a valuable scaffold in medicinal chemistry .

Applications De Recherche Scientifique

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of methyl 1-acetyl-1h-thieno[3,2-c]pyrazole-5-carboxylate is currently unavailable .

Analyse Biochimique

Biochemical Properties

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, facilitating their separation and purification. The compound’s crosslinked dextran matrix allows it to form stable complexes with these biomolecules, enhancing their stability and activity during biochemical reactions .

Cellular Effects

The effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression patterns .

Molecular Mechanism

At the molecular level, methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that the compound maintains its activity for extended periods, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and metabolic activity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites within the cell. The distribution of the compound can influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with ethyl cyanoacetate and sulfur in ethanol, followed by cyclization with piperidine . The reaction conditions often require refluxing for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatographic techniques to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienopyrazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-acetyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

- Methyl 1-acetyl-1H-thieno[3,4-c]pyrazole-5-carboxylate

- Ethyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Uniqueness

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new drugs with specific biological activities .

Propriétés

IUPAC Name |

methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELZGAJCZANUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is Sephadex LH-20 primarily used for in the context of these research papers?

A1: Sephadex LH-20 is consistently employed as a chromatographic medium for separating and purifying a wide range of compounds. This includes organic acids from cereals [], bioactive metabolites from actinobacteria [], flavonoids from various plants [, , , , ], and steroids like cortisol and aldosterone from plasma and urine samples [, , , ].

Q2: How does the separation mechanism of Sephadex LH-20 differ from traditional silica gel chromatography?

A2: While silica gel chromatography primarily relies on adsorption and polarity differences, Sephadex LH-20 exhibits a more complex separation mechanism. It combines gel permeation (size exclusion) with adsorption and partition chromatography. This allows for separating molecules based on their size, as well as their affinity for the gel matrix and the chosen solvent system. [, , , ]

Q3: Can you provide examples of specific compounds successfully separated using Sephadex LH-20 chromatography based on the provided research?

A3: Certainly! Several studies highlight the successful isolation of specific compounds using Sephadex LH-20. Here are a few examples:

- Flavonoids: Apiin from Anthriscus cerefolium [], flavonoid glycosides from Anaphalis busua [], and various flavonoids from Pulicaria jaubertii [].

- Organic Acids: Aliphatic and aromatic acids from wheat, rye, and barley [].

- Steroids: Cortisol and cortisone from plasma samples [, ], aldosterone from urine [], and ecdysterones from the root of Silene viscidula [].

- Bioactive Metabolites: An antimicrobial substance from Pseudonocardia alni [] and a hypotensive phospholipid from dog peritoneal dialysate [].

Q4: What solvent systems are commonly used with Sephadex LH-20 in these research papers?

A4: The choice of solvent system depends largely on the nature of the compounds being separated. The research papers demonstrate the use of various solvents, including:

- Single Solvents: Methanol [, , , , ], ethanol [], acetone [], and chloroform []

- Binary Mixtures: Chloroform/methanol [, ], methanol/chloroform [, ], hexane/acetone [], acetone/ethanol [].

- Ternary Mixtures: Toluene/ethyl acetate/methanol [], toluene/ethyl acetate/diethylamine [].

Q5: The research mentions using Sephadex LH-20 for purifying radiolabeled compounds. What are the advantages of this technique in such applications?

A5: Sephadex LH-20 offers several advantages for purifying radiolabeled compounds:

- Mild Separation Conditions: It allows separation under mild conditions, minimizing the risk of degradation or alteration of sensitive radiolabeled molecules. [, ]

- High Recovery Rates: The research highlights the high recovery rates achieved with Sephadex LH-20, which is crucial when working with limited quantities of radiolabeled material. [, ]

- Compatibility with Scintillation Counting: Sephadex LH-20 fractions can be directly analyzed by scintillation counting, facilitating the tracking and quantification of radiolabeled compounds during purification. []

Q6: What types of studies other than direct compound isolation utilize Sephadex LH-20?

A6: Apart from isolating pure compounds, Sephadex LH-20 is employed in:

- Fractionation of complex extracts: It helps in separating crude extracts into simpler fractions based on different physicochemical properties before further purification. [, , ]

- Investigation of metabolic pathways: Researchers used Sephadex LH-20 to study the biotransformation of organoarsenic compounds in Fucus distichus [].

- Development of analytical methods: Sephadex LH-20 chromatography was crucial in developing a radioimmunoassay for aldosterone in urine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

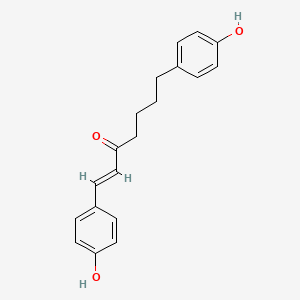

![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/new.no-structure.jpg)

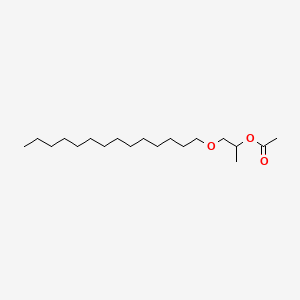

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

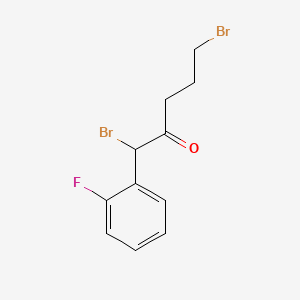

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)